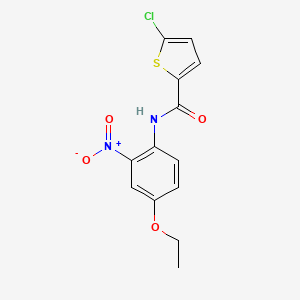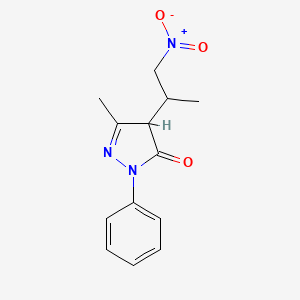![molecular formula C15H22INO2 B5111284 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5111284.png)
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol, also known as DMPI, is a chemical compound that has been found to have potential applications in scientific research. DMPI is a member of the phenol family and is a derivative of the drug phenoxybenzamine. It has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
作用機序
The exact mechanism of action of 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol is still being studied. It is thought to act as an antagonist at alpha-adrenergic receptors, which are involved in the regulation of blood pressure and other physiological processes. 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has also been found to increase the activity of antioxidant enzymes, which protect cells from oxidative stress. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation.
実験室実験の利点と制限
One advantage of using 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol in lab experiments is its ability to cross the blood-brain barrier, allowing it to act on the central nervous system. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been found to have low toxicity in animal studies, making it a safer option for use in research. One limitation of 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several potential future directions for research on 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol's neuroprotective effects and ability to cross the blood-brain barrier make it a promising candidate for further study. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol's anticancer and anti-inflammatory properties make it a potential candidate for the development of new cancer therapies and treatments for inflammatory diseases. Further research is needed to fully understand the mechanism of action of 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol and its potential applications in scientific research.
合成法
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol can be synthesized through a multistep process starting with 4-methoxyphenol. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the iodination of the aromatic ring using iodine and silver nitrate. The piperidine moiety is then added through a Grignard reaction, and the TBDMS group is removed with tetra-n-butylammonium fluoride. The final product is obtained through purification using column chromatography.
科学的研究の応用
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been found to have potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis.
特性
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO2/c1-10-4-11(2)8-17(7-10)9-12-5-13(16)15(18)14(6-12)19-3/h5-6,10-11,18H,4,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBSGCAVGSCUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=C(C(=C2)I)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5426523 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B5111201.png)

![4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5111214.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5111224.png)

![4-(4-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5111235.png)
![N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111246.png)
![1-(2-ethoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5111254.png)
![1-[3-(4-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5111258.png)
![N-{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5111263.png)

![N-{[benzyl(propyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5111289.png)
![ethyl 4-amino-2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5111293.png)
![5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111295.png)